molecular formula C17H17O5P B14712228 10-Methoxyanthracen-9-yl dimethyl phosphate CAS No. 15052-38-7

10-Methoxyanthracen-9-yl dimethyl phosphate

Cat. No.: B14712228
CAS No.: 15052-38-7
M. Wt: 332.29 g/mol
InChI Key: AOVQAGVXISEMAK-UHFFFAOYSA-N
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Description

10-Methoxyanthracen-9-yl dimethyl phosphate: is a chemical compound with the molecular formula C17H17O5P It is known for its unique structure, which includes an anthracene core substituted with a methoxy group and a dimethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxyanthracen-9-yl dimethyl phosphate typically involves the reaction of 10-methoxyanthracene-9-carboxylic acid with dimethyl phosphorochloridate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

10-Methoxyanthracen-9-yl dimethyl phosphate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The phosphate group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 10-anthracen-9-yl dimethyl phosphate.

    Reduction: Formation of 10-methoxyanthracen-9-yl methyl phosphate.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

10-Methoxyanthracen-9-yl dimethyl phosphate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 10-Methoxyanthracen-9-yl dimethyl phosphate involves its interaction with specific molecular targets. The methoxy group and the phosphate group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 10-Methoxyanthracen-9-yl methyl phosphate
  • 10-Anthracen-9-yl dimethyl phosphate
  • Dimethyl 5-(10-(methoxycarbonyl)anthracen-9-yl) isophthalate

Uniqueness

10-Methoxyanthracen-9-yl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for various research applications.

Properties

CAS No.

15052-38-7

Molecular Formula

C17H17O5P

Molecular Weight

332.29 g/mol

IUPAC Name

(10-methoxyanthracen-9-yl) dimethyl phosphate

InChI

InChI=1S/C17H17O5P/c1-19-16-12-8-4-6-10-14(12)17(22-23(18,20-2)21-3)15-11-7-5-9-13(15)16/h4-11H,1-3H3

InChI Key

AOVQAGVXISEMAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OP(=O)(OC)OC

Origin of Product

United States

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